Lead(II) citrate trihydrate

Description

Contextualization within Inorganic Chemistry and Coordination Chemistry

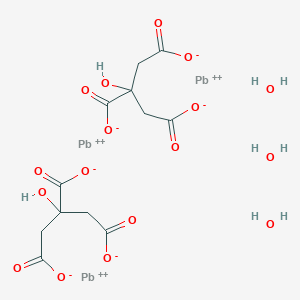

Lead(II) citrate (B86180) trihydrate is an inorganic compound that serves as a prime example of a coordination complex. In this compound, the lead(II) ion (Pb²⁺) acts as the central metal atom, which is coordinated by citrate ligands. The citrate ion (C₆H₅O₇³⁻), derived from citric acid, is a multidentate ligand, meaning it can bind to the metal ion through multiple atoms—specifically, the oxygen atoms of its three carboxylate groups and one hydroxyl group. researchgate.netresearchgate.net This ability to form multiple bonds with the metal center leads to the formation of stable chelate rings, a defining feature of coordination chemistry. researchgate.net

The coordination of lead(II) with citrate is complex and can result in various structures, including monomeric, dimeric, and polymeric forms. researchgate.net The specific structure is highly dependent on factors such as pH and the stoichiometry of the reactants during synthesis. researchgate.netmdpi.com Research has shown that the citrate ligand can act in different ionization states, further diversifying the resulting coordination complexes. researchgate.net A noteworthy characteristic of Pb(II) coordination chemistry is the presence of a stereochemically active lone pair of electrons on the lead ion. This lone pair influences the geometry of the resulting complex, often leading to distorted coordination spheres described as hemidirected, where the ligands are not symmetrically distributed around the metal ion. researchgate.net This contrasts with holodirected geometries where ligands are symmetrically arranged.

Significance as a Model Coordination Compound for Heavy Metals

The study of lead(II) citrate trihydrate is of great importance for understanding the behavior of heavy metals in biological and environmental systems. Citric acid is a common organic acid found in nature and biological systems, making its interaction with heavy metal ions like Pb²⁺ a relevant area of investigation for toxicology and bioremediation. researchgate.netchemimpex.com The formation of stable, soluble complexes between lead and citrate can influence the mobility and bioavailability of lead in the environment. researchgate.netchemicalbook.com

By studying the coordination chemistry of lead(II) citrate, researchers can model how heavy metals interact with biologically relevant molecules. researchgate.netscispace.com This includes understanding the mechanisms of lead toxicity, as the formation of such complexes is a key step in how lead is transported and interacts with cellular components. researchgate.net Furthermore, the principles learned from the lead-citrate system can be extended to understand the coordination behavior of other toxic heavy metals with similar organic ligands. The compound also serves as a model in studies of metal-ligand interactions at the surface of nanoparticles, which is a growing field in materials science and sensor technology. scispace.commmu.ac.uk

Overview of Key Research Domains and Methodological Approaches

Research on this compound spans several key domains, including materials science, environmental chemistry, and biochemistry. chemimpex.com In materials science, it is used as a precursor in the synthesis of other lead-based materials, such as lead oxides for use in lead-acid batteries. mdpi.comresearchgate.net Studies have focused on controlling the crystallization of lead(II) citrate to produce materials with specific morphologies, such as nanorods or nanosheets. mdpi.com

The primary methodological approaches used to study this compound are rooted in analytical and structural chemistry. Synthesis and Crystallization: Researchers have detailed various synthetic routes, often starting from lead(II) nitrate (B79036) or lead(II) oxide and reacting it with citric acid or a citrate salt under controlled pH and temperature conditions. researchgate.netmdpi.commdpi.com The crystallization process is a key focus, as it determines the final product's structure and properties. mdpi.com

Structural Analysis: X-ray diffraction (XRD) is a fundamental technique used to determine the crystal structure of lead(II) citrate complexes, confirming their composition and revealing the coordination environment of the lead ions. researchgate.netmdpi.commdpi.com Scanning Electron Microscopy (SEM) is employed to study the morphology and size of the synthesized crystals. mdpi.commdpi.com

Spectroscopic Techniques: Fourier-transform infrared spectroscopy (FT-IR) is used to identify the functional groups involved in the coordination between lead and the citrate ligand. researchgate.netresearchgate.net X-ray Absorption Near Edge Spectroscopy (XANES) has also been applied to probe the local coordination environment of lead in various samples, including those containing this compound. lsu.edu

Computational Studies: Theoretical methods, such as Density Functional Theory (DFT), are used to complement experimental findings. These computational studies provide insights into the electronic structure of the complexes, the nature of the chemical bonding, and the influence of the lead(II) lone pair on the geometry of the molecule. researchgate.net

Chemical and Physical Properties

This compound is a white to beige crystalline powder. chemimpex.com Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | Pb₃(C₆H₅O₇)₂·3H₂O or C₁₂H₁₆O₁₇Pb₃ |

| Molecular Weight | 1053.82 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 6107-83-1 |

Data sourced from multiple chemical suppliers and databases. nih.govscbt.comsigmaaldrich.com

Detailed Research Findings

Recent research has provided significant insights into the synthesis and structural characteristics of lead(II) citrate complexes. Studies have demonstrated that the reaction of lead nitrate with citric acid at a low pH (around 2) yields a polymeric species with the formula [Pb(C₆H₆O₇)]n·nH₂O. researchgate.net In this structure, the lead(II) ion exhibits a distorted trigonal bipyramidal geometry due to its stereochemically active lone pair. The citrate ligands bridge adjacent lead ions, forming extended chains. researchgate.net

At a higher pH of 4.8, a more complex two-dimensional structure with the formula {Na(H₂O)₃}[Pb₅(H₂O)₃(C₆H₅O₇)₃(C₆H₆O₇)]·9.5H₂O has been synthesized and characterized. researchgate.net This compound features five distinct lead(II) sites with hemidirected coordination geometries and four different modes of citrate bonding. researchgate.net

In the context of materials recycling, studies have shown that this compound (Pb₃(C₆H₅O₇)₂·3H₂O) can be synthesized from the components of spent lead-acid batteries. mdpi.commdpi.com The morphology of the resulting crystals, whether they are rod-like or sheet-like, can be controlled by adjusting the temperature during the crystallization process. mdpi.com These lead citrate precursors can then be calcined to produce nanosized lead oxide powders, which are valuable for manufacturing new batteries. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPMGSCJCDAUMP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O17Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370602 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1.05e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6107-83-1 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Crystallization Mechanisms of Lead Ii Citrate Trihydrate

Controlled Synthesis Methodologies

The synthesis of lead(II) citrate (B86180) trihydrate can be achieved through various controlled methodologies, each offering distinct advantages in terms of precursor materials and reaction pathways. These methods are crucial for producing lead citrate with desired purity and morphology for its subsequent applications, such as in the green recycling of lead-acid batteries.

Precursor-Based Synthesis from Lead(II) Salts (e.g., Lead(II) Nitrate) and Citric Acid

A common and direct method for synthesizing lead(II) citrate involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate (B79036), with citric acid in an aqueous solution. researchgate.netgoogle.com The reaction of lead(II) nitrate with citric acid at a low pH of 2 has been shown to yield [Pb(C6H6O7)]n·nH2O. researchgate.net In this process, the citrate ion acts as a chelating agent, binding to the lead(II) ions. researchgate.net The stability of the resulting complex is enhanced by the coordination of the central hydroxyl group of the citrate to the Pb2+ ion. researchgate.net

The stoichiometry of the reactants and the pH of the solution are critical parameters that influence the composition and structure of the final product. For instance, reacting lead(II) nitrate with trisodium (B8492382) citrate at a pH of 4.8 results in the formation of a complex lead(II)-citrate crystal structure. researchgate.net The specific formula of the lead citrate product can vary depending on the reaction conditions, with different studies reporting the formation of Pb(C6H6O7)·H2O or Pb3(C6H5O7)2·3H2O. researchgate.netmdpi.com

Synthesis via Lead Oxide Leaching and Desulfurization Pathways

Lead(II) citrate can also be synthesized from lead oxides, which are significant components of spent lead-acid battery paste. itu.edu.trresearchgate.net This process often involves leaching the lead oxide with a citric acid solution. For the leaching of lead(II) oxide (PbO), a reaction with citric acid monohydrate solution is effective. itu.edu.trresearchgate.net The optimal conditions for this process at room temperature (20 °C) involve a 1:1 molar ratio of lead(II) oxide to citric acid monohydrate, a starting PbO/water ratio of 1/3, and a reaction time of 15 minutes. itu.edu.trresearchgate.net

The synthesis from lead dioxide (PbO2) requires the presence of a mild reducing agent, such as hydrogen peroxide (H2O2), in the citric acid solution. itu.edu.trresearchgate.net Optimal conditions at 20 °C for this reaction include a solution containing 4 moles of citric acid monohydrate and 2 moles of hydrogen peroxide for each mole of lead dioxide, with a starting PbO2/water ratio of 1/5 and a 60-minute reaction time. itu.edu.trresearchgate.net Both pathways yield pure Pb(C6H6O7)·H2O, which crystallizes rapidly from the solution. itu.edu.trresearchgate.net

Furthermore, lead citrate is a key intermediate in the hydrometallurgical recycling of spent lead-acid batteries, where lead sulfate (B86663) (PbSO4) is the main component. mdpi.comresearchgate.net This process involves the desulfurization of the lead sulfate paste, often by converting it to lead carbonate, followed by leaching with a citric acid and sodium citrate solution to produce lead citrate. researchgate.netresearchgate.netresearchgate.net

Polymeric Precursor Methods

The Pechini method, a type of polymeric precursor method, offers a sophisticated route for synthesizing finely dispersed oxide materials and can be adapted for lead citrate-related compounds. wikipedia.orgrusnano.com This process involves the chelation of metal cations by an alpha-hydroxycarboxylic acid, like citric acid, in an aqueous solution. wikipedia.org A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is then added, and the solution is heated to induce polymerization, forming a solid polymeric resin that entraps the metal ions. wikipedia.orgrsc.org

This method ensures a homogenous distribution of the metal cations on an atomic scale. wikipedia.org Subsequent heating at higher temperatures decomposes the organic resin, yielding the final oxide product. wikipedia.orgrusnano.com While primarily used for mixed metal oxides, the underlying principle of forming a stable, polymeric metal-citrate complex in solution is relevant to controlling the crystallization of lead citrate. wikipedia.orgufrn.br Variations of this method have been used to synthesize various metal oxides, demonstrating its versatility. cambridge.orgsci-hub.boxnih.gov The formation of a polymeric gel helps to prevent the segregation of components and allows for the synthesis of materials with a high degree of homogeneity. rusnano.com

Investigation of Reaction Parameters and Their Influence on Product Formation

The formation and properties of lead(II) citrate trihydrate crystals are significantly influenced by various reaction parameters. Understanding and controlling these parameters are essential for tailoring the final product for specific applications.

pH Dependence in Aqueous Solution Crystallization

The pH of the aqueous solution is a critical factor in the crystallization of lead(II) citrate. The solubility of lead citrate is highly dependent on pH, with precipitation being promoted as the pH decreases. mdpi.com For instance, in a citric acid/sodium citrate solution, a decrease in pH from 6.87 to 3.32, corresponding to an increase in the citric acid/sodium citrate molar ratio, leads to a significant decrease in the proportion of lead remaining in the filtrate, indicating enhanced precipitation of lead citrate. mdpi.com

The chemical formula of the resulting lead citrate product can also be dictated by the pH. At a more acidic pH of 3.3, the product is reported to be Pb(C6H6O7)·H2O, while at a weaker acidic pH of 5.5 and 6.2, the formula is Pb3(C6H5O7)2·3H2O. researchgate.net The optimal pH for maximizing lead solubility in a citrate solution is in the range of 6-7, and outside this range, the solubility is significantly inhibited. mdpi.com Research has shown that lead citrate complexes are favored in a pH range of 5 to 9. mdpi.com However, staining solutions for electron microscopy utilize a much higher pH, around 12, to be effective. leica-microsystems.comscispace.com

Table 1: Effect of pH on Lead Citrate Formation

| pH | Lead Citrate Formula | Observations |

| 2 | [Pb(C6H6O7)]n·nH2O | Formed from Pb(NO3)2 and citric acid. researchgate.net |

| 3.3 | Pb(C6H6O7)·H2O | Formed in a citric acid/sodium citrate system. researchgate.net |

| 4.8 | {Na(H2O)3}[Pb5(H2O)3(C6H5O7)3(C6H6O7)]·9.5H2O | Complex crystal formed from lead(II) nitrate and trisodium citrate. researchgate.net |

| 5.5 | Pb3(C6H5O7)2·3H2O | Formed in a citric acid/sodium citrate system. researchgate.net |

| 6.2 | Pb3(C6H5O7)2·3H2O | Formed in a citric acid/sodium citrate system. researchgate.net |

| 6-7 | - | Optimal pH range for maximizing lead solubility in citrate solution. mdpi.com |

| >12 | - | pH used for lead-based staining solutions in electron microscopy. leica-microsystems.com |

Effects of Temperature and Reactant Concentration

Temperature and reactant concentration are also key parameters that influence the synthesis of lead(II) citrate. An increase in temperature can significantly enhance the leaching of lead compounds in citrate solutions. For example, the leaching of PbSO4 in a citric acid/sodium citrate solution is markedly improved by increasing the temperature from 35 °C to 95 °C. mdpi.comdntb.gov.ua However, controlled crystallization can be achieved by cooling the solution, which reduces the solubility of lead citrate and promotes crystal formation. mdpi.com

The morphology of the resulting lead citrate crystals is also affected by temperature. Studies have shown that temperature variations can lead to different crystal shapes, such as sheets and rods, even when the chemical formula of the product remains the same. mdpi.com For instance, the synthesis of lead citrate from PbO at room temperature (20 °C) has been optimized. itu.edu.trresearchgate.net

The concentration of reactants, such as sodium citrate, also plays a crucial role. Increasing the sodium citrate concentration from 50 to 650 g/L enhances the leaching of PbSO4. mdpi.comdntb.gov.ua Conversely, increasing the molar ratio of citric acid to sodium citrate inhibits the leaching process but promotes the crystallization of lead citrate from the solution. mdpi.comdntb.gov.ua The concentration of citric acid itself is also a determining factor, with different concentrations leading to the formation of either lead citrate trihydrate or lead citrate monohydrate. mdpi.com

Table 2: Influence of Temperature and Reactant Concentration on Lead Citrate Synthesis

| Parameter | Condition | Effect |

| Temperature | Increase from 35 °C to 95 °C | Enhances leaching of PbSO4 in citric acid/sodium citrate solution. mdpi.comdntb.gov.ua |

| Cooling of solution | Promotes crystallization of lead citrate. mdpi.com | |

| Variation in synthesis temperature | Affects the morphology (e.g., sheets vs. rods) of lead citrate crystals. mdpi.com | |

| Reactant Concentration | Increase in sodium citrate concentration (50 to 650 g/L) | Enhances leaching of PbSO4. mdpi.comdntb.gov.ua |

| Increase in citric acid/sodium citrate molar ratio | Inhibits leaching but promotes crystallization of lead citrate. mdpi.comdntb.gov.ua | |

| 0.8 mol/L citric acid solution | Formation of lead citrate trihydrate. mdpi.com | |

| 1 mol/L citric acid solution | Formation of lead citrate monohydrate. mdpi.com |

Stoichiometric Ratios of Reactants and Ligand-to-Metal Ratios

The synthesis of this compound, with the chemical formula Pb₃(C₆H₅O₇)₂·3H₂O, is highly sensitive to the stoichiometric ratios of the reactants and the specific ligand-to-metal ratio employed. chemimpex.comamericanelements.com The final product's composition and structure are profoundly influenced by factors such as the pH of the reaction medium and the choice of lead and citrate sources. The citrate ligand, a tricarboxylic acid, can exist in different ionization states depending on the pH, which in turn dictates the nature of the resulting lead-citrate complex.

Research has demonstrated that varying the ligand-to-metal ratio and pH can lead to the formation of different lead citrate species. For instance, reacting lead(II) nitrate (Pb(NO₃)₂) with citric acid in an aqueous solution at a low pH of 2 with molar ratios ranging from 1:1 to 1:3 yields a monohydrate complex, [Pb(C₆H₆O₇)]n·nH₂O. researchgate.netresearchgate.net In this case, the citrate acts as a doubly deprotonated ligand. Conversely, using a significant excess of ligand, such as the reaction of lead(II) nitrate with trisodium citrate at a 1:22.5 ratio at a pH of 4.8, results in a more complex, two-dimensional crystalline structure with a different stoichiometry altogether. researchgate.net

The formation of the specific tribasic trihydrate form, Pb₃(C₆H₅O₇)₂·3H₂O, necessitates conditions that favor the full deprotonation of the carboxyl groups of the citric acid to form the (C₆H₅O₇)³⁻ citrate ion. This allows three lead(II) ions to coordinate with two citrate ions. The precise control of pH is therefore critical to ensure the desired tribasic salt is precipitated, preventing the formation of other stoichiometric complexes or acidic salts. Studies on lead dissolution in the presence of citrate ions have also shown the formation of an insoluble lead citrate on the metal surface, with the stoichiometry being sensitive to the concentration of citrate ions in the solution. researchgate.net

The table below summarizes findings on how different reaction conditions can lead to various lead citrate products, underscoring the importance of stoichiometric control.

| Lead Source | Citrate Source | Molar Ratio (Pb:Citrate) | pH | Resulting Compound Formula | Source(s) |

| Pb(NO₃)₂ | Citric Acid | 1:1 to 1:3 | 2 | [Pb(C₆H₆O₇)]n·nH₂O | researchgate.net, researchgate.net |

| Pb(NO₃)₂ | Trisodium Citrate | 1:22.5 | 4.8 | {Na(H₂O)₃}[Pb₅(H₂O)₃(C₆H₅O₇)₃(C₆H₆O₇)]·9.5H₂O | researchgate.net |

| Lead Metal | Citrate Ions | Variable | 4 | Pb₃(C₆H₅O₇)·4H₂O (insoluble surface layer) | researchgate.net |

| Not Specified | Not Specified | Not Specified | Not Specified | Pb₃(C₆H₅O₇)₂·3H₂O (Commercial Form) | chemimpex.com, americanelements.com |

Characterization of Crystallization Processes

The crystallization of this compound from a solution is a multifaceted process governed by thermodynamic and kinetic principles. The process can be broadly divided into two primary stages: nucleation and crystal growth, which together determine the final properties of the crystalline product. mdpi.comsci-hub.se

Nucleation and Crystal Growth Phenomena

Crystallization begins with nucleation, the formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution. mdpi.comsci-hub.se This initial step requires overcoming an energy barrier and is the foundation for the entire crystallization process. rsc.org In the context of this compound, nucleation occurs when the concentrations of lead(II) and citrate ions exceed the solubility limit, creating a thermodynamic driving force for the formation of a solid phase. mdpi.com The rate of nucleation is highly dependent on the level of supersaturation, temperature, pH, and the presence of any impurities. mdpi.commdpi.com Some complex systems may even exhibit a two-step nucleation mechanism, where dense, liquid-like precursor clusters form prior to the organization into a crystalline structure. rsc.org

Following nucleation, the process of crystal growth commences. This second stage involves the diffusion of lead and citrate ions from the bulk solution to the surface of the existing nuclei, where they are incorporated into the crystal lattice, leading to an increase in particle size. mdpi.comsci-hub.se Both nucleation and growth occur concurrently and competitively, and the balance between their rates is a decisive factor for the final crystal size distribution. sci-hub.se If nucleation is rapid and widespread, a large number of small crystals will be produced. Conversely, if nucleation is slow and growth dominates, fewer, larger crystals will form. mdpi.com

Formation and Stability of Hydrate Forms, Specifically Trihydrate

The stability of the trihydrate form is finite and is particularly sensitive to temperature. Thermal analysis has shown that the decomposition of lead citrate trihydrate occurs in stages. The first stage involves dehydration, where the three molecules of water are lost. This dewatering process typically occurs at temperatures between 100°C and 200°C. mdpi.com This temperature range defines the thermal stability of the hydrate, a critical parameter for storage and handling. The trihydrate form's stability at room temperature makes it convenient for laboratory and industrial applications, ensuring easier handling and more accurate measurements. chemimpex.com

Control of Crystal Morphology, Particle Uniformity, and Purity

The ability to control the physical characteristics of this compound crystals—such as their shape (morphology), size distribution (uniformity), and chemical purity—is essential for its application. encyclopedia.pub These properties are not intrinsic but are instead a direct consequence of the conditions maintained during the crystallization process.

Crystal Morphology: The external shape of the crystals is influenced by the internal crystal structure and the conditions of growth. While many citrate compounds tend to form irregular or needle-like crystals, different morphologies can be achieved. mdpi.com For example, studies have shown that lead citrate precursors derived from the leaching of lead(II) oxide can form sheet-shaped crystals. researchgate.net The choice of solvent, pH, and specific additives can alter the growth rates of different crystal faces, thereby modifying the final morphology.

Particle Uniformity and Purity: Achieving a narrow particle size distribution and high purity is a primary goal of industrial crystallization. encyclopedia.pub The key is to control the supersaturation of the solution, as this governs the rates of both nucleation and growth. mdpi.comencyclopedia.pub By carefully managing parameters like cooling rate, pH, and reactant concentrations, the crystallization process can be guided to favor growth over secondary nucleation, resulting in more uniform particles. mdpi.com The use of seed crystals is a powerful technique to induce crystallization at a lower level of supersaturation, which helps to control primary nucleation and promote the growth of uniform crystals. mdpi.com Purity is inherently enhanced by the crystallization process itself, which separates the desired compound from soluble impurities. encyclopedia.pub Maintaining precise stoichiometric control and pH prevents the co-precipitation of undesired lead citrate species, ensuring a high-purity final product. researchgate.netresearchgate.net

The following table outlines key control parameters and their impact on the final crystal properties.

| Crystal Property | Control Parameter(s) | Effect | Source(s) |

| Morphology | Precursor type, Solvents, pH | Alters crystal shape (e.g., needles, sheets) by affecting growth rates of different crystal faces. | researchgate.net, mdpi.com |

| Particle Uniformity | Supersaturation, Cooling Rate, Seeding | A controlled, lower supersaturation favors crystal growth over nucleation, leading to a narrower size distribution. | encyclopedia.pub, mdpi.com |

| Purity | Stoichiometric Ratio, pH | Ensures formation of the desired Pb₃(C₆H₅O₇)₂·3H₂O phase and prevents co-precipitation of other species or impurities. | researchgate.net, researchgate.net, encyclopedia.pub |

Elucidation of the Molecular and Supramolecular Structure of Lead Ii Citrate Trihydrate

High-Resolution Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, have been instrumental in revealing the intricate structural details of lead(II) citrate (B86180) trihydrate.

Single-Crystal X-ray Diffraction Studies

Table 1: Crystallographic Data for a Lead(II)-Citrate Complex

| Parameter | Value |

|---|---|

| Chemical Formula | [Pb(C₆H₆O₇)]n·nH₂O |

| Crystal System | Not specified |

| Space Group | Not specified |

| Pb-O Bond Lengths (Å) | 2.397(7) - 2.527(6) |

Investigations of Two-Dimensional Coordination Polymers

The structure of lead(II) citrate trihydrate can be described as a two-dimensional (2D) coordination polymer. In this arrangement, the lead ions are linked by citrate ligands to form extended sheets. In the case of the [Pb(C₆H₆O₇)]n·nH₂O complex, citrate binds to Pb²⁺ to form rhomboidal Pb₂O₂ units. These units are then linked into a chain along the a-axis by the terminal carboxylate group of the citrate, which coordinates to an adjacent Pb²⁺ ion. researchgate.net Another study on a different lead coordination polymer, [Pb₂(nta)]NO₃, also described a 2D honeycomb-like layer structure. tandfonline.com While not lead(II) citrate, this illustrates the tendency of lead(II) to form such polymeric networks.

Analysis of Polytypism and Related Hydrate Structures

Different hydrated forms of lead(II) compounds can exist, and their structures can vary. For example, lead(II) acetate (B1210297) is known to exist in both anhydrous and trihydrate forms, with the trihydrate forming a one-dimensional coordination polymer. wikipedia.org While specific studies on the polytypism of this compound are not extensively detailed in the provided results, the existence of various hydrated metal citrates suggests that different hydration states could lead to distinct crystal structures. The stability and structure of these hydrates are influenced by factors such as hydrogen bonding between water molecules, the citrate ligands, and the lead centers. researchgate.net

Coordination Geometry of Lead(II) Centers

The coordination environment of the lead(II) ion is a key feature of its chemistry, largely influenced by the presence of a stereochemically active 6s² lone pair of electrons.

Characterization of Hemidirected and Holodirected Stereochemistry

The coordination geometry around a lead(II) center can be categorized as either hemidirected or holodirected. nih.gov In a hemidirected geometry, the bonds to the coordinating ligands are directed to one side of the lead ion, leaving a gap in the coordination sphere occupied by the stereochemically active lone pair. nih.govresearchgate.net This is common for lead(II) compounds with lower coordination numbers (2 to 5). nih.gov In a holodirected geometry, the ligands are distributed more symmetrically around the lead ion, and the lone pair is considered stereochemically inactive. nih.govresearchgate.net This is typical for compounds with high coordination numbers (9 and 10). nih.gov For intermediate coordination numbers (6 to 8), both geometries are possible. nih.gov In the [Pb(C₆H₆O₇)]n·nH₂O complex, the distorted geometry suggests a hemidirected arrangement where the lone pair occupies one of the basal positions of the trigonal bipyramid. researchgate.net

Assessment of Lone Pair Stereochemical Activity in Pb(II) Coordination

The 6s² lone pair of electrons in lead(II) can be stereochemically active, influencing the coordination geometry, or inactive, resulting in a more symmetrical arrangement. researchgate.netnih.gov The activity of the lone pair is a significant factor in the structural chemistry of lead(II) compounds. researchgate.net In hemidirected structures, the lone pair is clearly active, causing a distortion in the ligand arrangement. nih.govresearchgate.net This stereochemical activity is not just a feature of the free ion but arises from the interaction between the lead 6s orbitals and the orbitals of the coordinating ligands. researchgate.net The distorted coordination geometry observed in lead-citrate complexes is a direct consequence of this lone pair activity. researchgate.net

Variability in Coordination Numbers (e.g., 8 to 10)

The lead(II) ion in citrate complexes exhibits a remarkable flexibility in its coordination number, which is a defining feature of its structural chemistry. This variability is largely influenced by the stereochemically active 6s² lone pair of electrons on the Pb(II) ion, which can occupy a position in the coordination sphere, leading to hemidirected coordination geometries, or be stereochemically inert, resulting in holodirected geometries.

In a specific lead(II)-citrate complex, {Na(H₂O)₃}[Pb₅(C₆H₅O₇)₃(C₆H₆O₇)(H₂O)₃]·9.5H₂O, the five distinct Pb(II) sites all display hemidirected coordination geometries. researchgate.net This results in an irregular distribution of oxygen donor atoms around the lead centers, creating a clear gap in the coordination sphere. researchgate.net The coordination numbers for these lead ions range from 8 to 10. researchgate.net These are often described using a ‘m+n’ notation, where ‘m’ represents the number of shorter, stronger bonds (proximal ligands) and ‘n’ denotes the number of longer, weaker interactions (distal ligands). Observed coordination modes in this complex include '5+3', '5+4', '6+4', and '7+3'. researchgate.net

This adaptability in coordination allows the lead(II) ion to accommodate the sterically demanding and versatile citrate ligand, leading to the formation of complex three-dimensional structures. mdpi.com The borderline "soft-hard" character of the Pb(II) ion further contributes to its ability to interact with various biomolecules and adapt to different coordination environments. mdpi.com

Ligand Binding Modes of the Citrate Anion

The citrate anion, with its three carboxylate groups and one hydroxyl group, is a versatile ligand capable of multiple modes of coordination. Its interaction with lead(II) is characterized by the involvement of both carboxylate and hydroxyl functionalities, leading to strong chelation and the formation of bridged structures.

In lead(II)-citrate complexes, both the carboxylate and the central hydroxyl groups of the citrate anion are consistently involved in coordinating to the lead(II) ion. researchgate.net This concurrent binding is a crucial factor in the formation of stable complexes. The coordination of the hydroxyl oxygen to the Pb²⁺ ion enhances the stability through the chelate effect. researchgate.net The natural affinity of the carboxyl and hydroxyl groups for divalent metal ions is a well-established principle in coordination chemistry. mmu.ac.uk

Spectroscopic studies, such as FT-Raman, have confirmed the interaction between Pb²⁺ ions and the carboxyl groups of citric acid. ufrn.br This interaction is fundamental to the formation of the lead-citrate complex in aqueous solutions. researchgate.net

The citrate ligand exhibits a variety of multi-dentate chelation and bridging behaviors in its complexes with lead(II). It can act as a bridge between multiple lead centers, with reported instances of citrate bridging 3, 5, and even 7 lead sites in a single complex. researchgate.net This remarkable bridging capacity is a key factor in the formation of extended polymeric architectures.

Furthermore, the citrate anion can simultaneously chelate to one lead center while using its other carboxylate groups to bridge to adjacent lead ions. researchgate.net This dual role of chelation and bridging is instrumental in constructing the intricate supramolecular structures observed in lead(II) citrate compounds.

The charge and coordination behavior of the citrate ligand are highly dependent on its deprotonation state. Citric acid is a triprotic acid, and its anions can exist in various states of deprotonation (e.g., C₆H₆O₇²⁻, C₆H₅O₇³⁻).

In the formation of lead(II) citrate complexes, the citrate ligand is typically deprotonated. For instance, in one structurally characterized complex, three of the four crystallographically distinct citrate groups are fully deprotonated (C₆H₅O₇)³⁻, while one retains a single proton on a carboxyl group (C₆H₆O₇)²⁻. researchgate.net Another study describes the tricarboxylate citrate ion acting as a doubly deprotonated ligand that coordinates to Pb²⁺. researchgate.net The degree of deprotonation is influenced by the pH of the reaction medium. For example, a lead citrate species with the formula Pb(C₆H₆O₇)·H₂O was synthesized at a pH of 3.3. researchgate.net

The deprotonation of the carboxylate groups is a prerequisite for their effective coordination to the positively charged lead(II) ion. The negative charge on the carboxylate oxygens facilitates strong electrostatic interactions and covalent bond formation with the metal center.

Extended Structural Architectures

The versatile coordination of the lead(II) ion and the multi-faceted binding modes of the citrate ligand culminate in the formation of complex and diverse extended structural architectures. These range from simple dimeric units to intricate one-, two-, and three-dimensional polymeric networks.

A recurring and structurally significant motif in lead(II) citrate chemistry is the formation of rhomboidal Pb₂O₂ units. researchgate.netresearchgate.net These units arise from the bridging of two lead(II) ions by two oxygen atoms, often from the hydroxyl groups or carboxylate groups of the citrate ligands.

These Pb₂O₂ units can then serve as building blocks for larger structures. For example, the citrate ligand can link adjacent Pb₂O₂ units by subtending one of its terminal carboxylate groups to a neighboring lead ion, thereby forming a chain-like structure. researchgate.netacs.org These chains can be further interconnected through hydrogen bonding involving water molecules and other citrate moieties, leading to the formation of stable two-dimensional sheets and eventually three-dimensional frameworks. researchgate.netresearchgate.net The ability of Pb²⁺ ions to be interconnected through the terminal carboxylate groups facilitates the formation of these oligomeric and polymeric units. researchgate.net

The structural diversity is further exemplified by the existence of different polymeric forms. For instance, a complex with the formula {Na(H₂O)₃}[Pb₅(H₂O)₃(C₆H₅O₇)₃(C₆H₆O₇)]·9.5H₂O exhibits a two-dimensional structure. researchgate.net The presence of multiple crystallographically distinct lead sites and various citrate binding modes within a single compound underscores the complexity and adaptability of the lead-citrate system. researchgate.net

Role of Intermolecular Interactions, Including Hydrogen Bonding, in Solid-State Stability

The solid-state stability of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the crystalline structure, the citrate ligand coordinates with the lead(II) ions, forming polymeric chains. These chains are further organized into a three-dimensional supramolecular architecture through extensive hydrogen bonds.

Vibrational and Electronic Spectroscopic Characterization for Structural Probes

Spectroscopic techniques are instrumental in elucidating the structural details of this compound, providing insights into ligand coordination, the local environment of the metal ion, and bond characteristics.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the bonding between the citrate ligand and the lead(II) ion. The coordination of the citrate to the lead center is confirmed by characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups.

Upon complexation, the strong absorption band corresponding to the C=O stretching vibration of the free carboxylic acid group (typically observed around 1700 cm⁻¹) disappears. In its place, two new bands emerge: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). The positions of these bands, and the separation between them (Δν = νₐₛ - νₛ), provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). For lead(II) citrate, asymmetric stretching vibrations are typically observed in the range of 1599–1662 cm⁻¹, while symmetric vibrations appear between 1520–1327 cm⁻¹. These spectral features are indicative of the deprotonation of the carboxylic acid groups and the formation of bonds between the oxygen atoms of the carboxylate and the lead(II) ion.

Table 1: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| Asymmetric COO⁻ stretching (νₐₛ) | 1599–1662 | Coordinated carboxylate group |

| Symmetric COO⁻ stretching (νₛ) | 1520–1327 | Coordinated carboxylate group |

| O-H stretching | ~3400 (broad) | Water of hydration and hydroxyl group |

Note: The exact positions of the bands can vary depending on the specific crystalline environment.

X-ray Absorption Near Edge Structure (XANES) spectroscopy, particularly at the Pb L₃-edge (around 13035 eV), is highly sensitive to the coordination environment and oxidation state of the lead atom. lsu.edu The fine structure of the absorption edge in a XANES spectrum serves as a fingerprint of the local atomic structure around the absorbing element.

For this compound, the Pb L₃-edge XANES spectrum provides valuable information about the geometry of the coordination sphere. Studies have shown that Pb L₃-edge spectra can distinguish differences in coordination out to the third shell of neighboring atoms. lsu.edu this compound is often used as a reference compound in XANES studies to help identify the chemical speciation of lead in various environmental and biological samples. lsu.edu The features of its XANES spectrum are characteristic of a Pb(II) ion coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligand, as well as from water molecules. lsu.edu The energy of the absorption edge and the intensity of the white line (the prominent peak at the edge) are influenced by the number and type of coordinating atoms and their bond lengths. nist.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides quantitative information about the local atomic environment around the absorbing atom, including interatomic distances (bond lengths) and coordination numbers. researchgate.net The analysis of the oscillations in the absorption coefficient at energies above the absorption edge can reveal the number and type of neighboring atoms and their distances from the central lead atom.

An EXAFS analysis of this compound would involve fitting the experimental spectrum to a theoretical model based on the contributions of different coordination shells around the lead atom. The primary contribution would be from the first coordination shell, consisting of oxygen atoms from the citrate and water ligands. The analysis would yield the average number of oxygen atoms in this shell and their average distance from the lead ion.

Table 2: Representative Data Obtainable from EXAFS Analysis for a Lead-Oxygen System

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Pb-O | Value to be determined | Value to be determined | Value to be determined |

This table illustrates the type of parameters that would be determined from an EXAFS analysis. The values for coordination number, bond distance, and the Debye-Waller factor (which represents the disorder in the bond distances) would be refined by fitting the experimental data. For lead(II) compounds, Pb-O bond lengths typically fall in the range of 2.4 to 2.8 Å.

Coordination Chemistry of Lead Ii with Citrate Ligands in Solution and Solid State

Solution-Phase Complexation Dynamics

The formation and stability of lead(II)-citrate complexes in aqueous environments are governed by a delicate interplay of factors, including pH and the inherent chelating properties of the citrate (B86180) ligand.

The stability of lead(II)-citrate complexes in aqueous solution is quantified by their stability constants (log K). These constants are crucial for developing speciation models that predict the distribution of different lead-citrate species under various conditions. Potentiometric measurements are a primary method for determining these constants. researchgate.net While a single comprehensive database is not available, various studies have reported stability constants for different lead(II)-citrate species.

For instance, research has identified the formation of several key complexes, including [Pb(H₂L)]⁺, [Pb(HL)], and [PbL]⁻, where L³⁻ represents the fully deprotonated citrate ion (C₆H₅O₇³⁻). researchgate.net The stability of these complexes is a critical factor in understanding the mobilization and transport of lead in biological and environmental systems. researchgate.net

Below is a table compiled from various sources indicating the types of lead(II)-citrate complexes that can form in aqueous solution.

| Complex Species | Description |

| [Pb(H₂L)]⁺ | A complex formed with the doubly protonated citrate ligand. |

| [Pb(HL)] | A neutral complex formed with the singly protonated citrate ligand. |

| [PbL]⁻ | A complex formed with the fully deprotonated citrate ligand. |

| [Pb₂(C₆H₅O₇)₂]²⁻ | A dimeric lead-citrate complex. mdpi.com |

| [Pb(C₆H₅O₇)]⁻ | A monomeric lead-citrate complex. mdpi.com |

| [Pb(C₆H₅O₇)₂]⁴⁻ | A complex with a 1:2 lead-to-citrate ratio. mdpi.com |

This table represents a compilation of possible species and is not exhaustive. The precise stability constants can vary depending on experimental conditions such as ionic strength and temperature.

Speciation models, often generated using software like MEDUSA, utilize these stability constants to create diagrams that illustrate the prevalence of each species as a function of pH. researchgate.netmdpi.com These models are essential for predicting the chemical behavior of lead in citrate-containing solutions.

The formation of lead(II)-citrate complexes is highly dependent on the pH of the aqueous medium. This is because the speciation of citric acid itself changes with pH, with the carboxylic acid groups deprotonating as the pH increases. researchgate.net

At a low pH (around 2), the dominant citrate species is H₃L (citric acid), and the formation of lead-citrate complexes is less efficient. As the pH increases into the range of 2 to 6, the citrate ligand deprotonates to form H₂L⁻ and HL²⁻, which readily form complexes with Pb(II). researchgate.net Speciation diagrams show that the [Pb(cit)]⁻ complex becomes the prevailing species at a pH of 8. mdpi.com However, at a pH above 9, the formation of lead hydroxides like Pb(OH)₂ becomes more favorable, which can lead to the precipitation of lead from the solution. mdpi.comscielo.org.mx

The following diagram illustrates the general trend of lead(II)-citrate speciation as a function of pH.

![A general speciation diagram showing the percentage of different lead-citrate species as a function of pH. At low pH, free Pb(II) dominates. As pH increases, various lead-citrate complexes form, with [Pb(cit)]- becoming prominent in the neutral to slightly alkaline range. At high pH, lead hydroxides precipitate.](https://i.imgur.com/example-speciation-diagram.png)

Figure 1: A representative speciation diagram illustrating the pH-dependent distribution of lead(II)-citrate complexes in an aqueous system. The exact distribution and species present can vary based on the total concentrations of lead and citrate. researchgate.netmdpi.com

This pH-dependent behavior is critical in various applications, from understanding lead's bioavailability in the environment to its use in industrial processes.

Citrate is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. Specifically, it can coordinate through its three carboxylate groups and the hydroxyl group. This ability to form a stable, ring-like structure with the central metal ion is known as the chelate effect.

The chelate effect significantly enhances the stability of the resulting lead(II)-citrate complexes compared to complexes formed with monodentate ligands (ligands that bind through only one donor atom). researchgate.net This increased stability is a key reason for citrate's effectiveness in complexing and solubilizing lead(II) ions, even at low pH values. researchgate.net The formation of these chelate complexes involves the creation of five- or six-membered rings, which are thermodynamically favorable.

In the solid state, the multidentate nature of citrate is evident in the crystal structure of lead(II)-citrate complexes. For example, in one reported structure, three of the four distinct citrate groups exhibit tridentate chelation to a lead site through two carboxylate oxygen donors and the hydroxyl group. researchgate.net This multidentate binding is a fundamental aspect of the strong interaction between lead(II) and citrate.

Theoretical and Computational Investigations of Pb(II)-Citrate Complexes

Computational chemistry provides powerful tools for understanding the intricacies of lead(II)-citrate complexation at the molecular level, offering insights into their electronic structure, geometry, and coordination preferences.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of metal complexes. DFT calculations have been employed to gain additional insight into the electronic structure of lead(II)-citrate compounds. researchgate.net These calculations are particularly useful for understanding the properties of the stereochemically active lone pair of electrons on the Pb(II) ion, which can influence the coordination geometry of the complex. researchgate.net

Ab initio molecular orbital studies, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical insight into the coordination preferences of lead(II). These studies have been used to analyze the factors that determine whether a lead(II) complex will adopt a holodirected or hemidirected geometry. researchgate.net

A holodirected geometry is one in which the bonds to the ligand atoms are distributed symmetrically around the central lead ion. In contrast, a hemidirected geometry is one where the bonds are directed to only one side of the lead ion, leaving a gap in the coordination sphere, which is often attributed to the presence of a stereochemically active lone pair of electrons. researchgate.net

Ab initio molecular orbital optimizations of gas-phase Pb(II) complexes have shown that a hemidirected geometry is favored under the following conditions:

Low ligand coordination number. researchgate.net

The ligands are "hard" (i.e., not easily polarizable). researchgate.net

There are attractive interactions between the ligands. researchgate.net

Conversely, a holodirected geometry is favored with a high coordination number and "soft," bulky ligands. researchgate.net

While direct ab initio studies specifically on lead(II) citrate trihydrate are not extensively reported, these general principles derived from ab initio calculations on various Pb(II) complexes are applicable. Given that citrate is a hard, multidentate ligand, the preference for hemidirected geometries, as observed in the solid-state structure of a lead(II)-citrate complex, is consistent with these theoretical findings. researchgate.net A study utilizing ab initio quantum mechanic simulations on titanium citrate and lead-titanium citrate complexes also suggests the formation of an octahedral complex. ufrn.br

Computational Modeling of Stability, Bonding, and Reactivity

Computational modeling has provided significant insights into the stability, bonding, and reactivity of lead(II)-citrate complexes. Theoretical studies have been employed to understand the interactions between Pb(II) and citrate, which are crucial for assessing its behavior in biological and environmental systems.

Computational studies have predicted that the binding of a Pb(II) ion to surface-bound citrate molecules involves the two unbound carboxylate groups, which reduces the charge contribution from the citrate molecule. mmu.ac.uk This is in contrast to other divalent cations like Cd(II) and Ni(II), where the metal ion is predicted to only bond with the two already bound carboxylate groups and the surface. mmu.ac.uk Theoretical results also indicate a weakening of the O-H bond of the citrate molecule when bound to a gold surface after the addition of a metal ion, an effect attributed to the electron-withdrawing properties of the metal ions. mmu.ac.uk However, computational calculations have predicted that the Pb(II) ion produces a more stable O-H bond relative to other studied ions. mmu.ac.uk

Molecular orbital calculations performed on a lead hydroxamate complex revealed an irregular five-coordinate geometry around the lead atom with a stereochemically active lone pair of electrons. iaea.org This hemidirected coordination is a common feature for Pb(II) and is influenced by the strength of antibonding lead 6s/ligand np molecular orbital interactions. nih.gov In aqueous solutions, the presence of citrate ions can invoke the hard metal ionic character of Pb(II), leading to the formation of a stable complex. researchgate.net The further coordination of the central hydroxyl oxygen to Pb(II) promotes a chelate effect, enhancing the stability of the complex. researchgate.net

Density functional theory (DFT) calculations have been used to investigate the structure of Pb(II) complexes in aqueous solution. nih.gov For some Pb(II) complexes with hexadentate ligands containing pyridinecarboxylate groups, DFT calculations indicated that a twist-fold conformation is more stable than a twist-wrap conformation in both the solid state and in aqueous solution. rsc.org Analysis of the natural bond orbitals (NBOs) in these complexes showed that the Pb(II) lone-pair is polarized by a substantial 6p contribution, resulting in a hemi-directed coordination geometry around the metal ion. rsc.org

Comparative Coordination Studies

Comparison with Other Divalent Metal-Citrate Systems (e.g., Ba(II), Cd(II), Zn(II))

The coordination chemistry of lead(II) with citrate shows notable differences when compared to other divalent metal ions such as barium(II), cadmium(II), and zinc(II). These differences arise from variations in ionic radius, electronegativity, and the presence of the stereochemically active lone pair in Pb(II).

X-ray crystallographic studies have revealed distinct structural differences in the solid state. For instance, two new coordination polymers of Ba(II) and Pb(II) with citrate have been synthesized and structurally characterized, marking the first crystal structure for Ba(II) citrate and the second for Pb(II) citrate. researchgate.net In a study comparing various divalent transition metal-citrate complexes, it was found that the crystal structures of cadmium(II) and zinc(II) citrate complexes, [Cd3(Hcit)2(H2O)2]n and [Zn3(Hcit)2(H2O)2]n, are nearly isostructural and feature 2D rhombus-grid frameworks. acs.org

In solution, the stability and speciation of metal-citrate complexes also vary. Computational studies predicted that metal/citrate molecules formed at a silver surface with Cd(II) and Ni(II) ions would retain their negative surface charge, with the metal ion only bonding to the two already bound carboxylate groups and the silver surface. mmu.ac.uk In contrast, the predicted structure for the binding of a Pb(II) ion with surface-bound citrate suggested the involvement of the two unbound carboxylate groups. mmu.ac.uk

The stability of complexes with different divalent metals can be influenced by the ligand structure. For example, replacing the ethylene (B1197577) backbone of a hexadentate ligand with a cyclohexylene ring significantly increased the stability constant of the Pb(II) complex (by about 2.3 logK units) and to a lesser extent, the Cd(II) complex (by about 1.4 logK units). rsc.org However, this modification did not substantially affect the stability of the Zn(II) and Ca(II) complexes. rsc.org

The following table provides a comparative overview of selected properties of divalent metal-citrate systems.

| Metal Ion | Ionic Radius (Å) | Coordination Geometry with Citrate (Examples) | Key Features in Citrate Complexes |

| Pb(II) | 1.19 | Hemidirected, often with a stereochemically active lone pair. Coordination numbers can vary, for example, from 8 to 10 in some complexes. nih.govresearchgate.net | Forms stable complexes with citrate, often involving the hydroxyl group in chelation. researchgate.net The lone pair influences the coordination geometry. |

| Ba(II) | 1.35 | A new crystalline complex with citrate has been synthesized, but detailed structural comparisons are limited. researchgate.net | |

| Cd(II) | 0.95 | Can form 2D rhombus-grid frameworks, as seen in [Cd3(Hcit)2(H2O)2]n. acs.org With some hexadentate ligands, it adopts a severely distorted octahedral geometry. rsc.org | The stability of its complexes can be enhanced by ligand modification, though to a lesser extent than Pb(II). rsc.org |

| Zn(II) | 0.74 | Can form 2D rhombus-grid frameworks similar to Cd(II) in [Zn3(Hcit)2(H2O)2]n. acs.org With some hexadentate ligands, it adopts a severely distorted octahedral geometry. nih.govrsc.org | The stability of its citrate complexes is less affected by certain ligand modifications compared to Pb(II) and Cd(II). rsc.org |

Distinctions in Coordination Behavior among Various Metal Ions (e.g., Pb(II) vs. Zn(II), Ca(II))

The coordination behavior of Pb(II) with citrate and other ligands shows significant distinctions when compared to biologically important metal ions like Zn(II) and Ca(II). These differences are fundamental to understanding the toxicity of lead, as it can interfere with the biological functions of these essential metals.

A primary distinction lies in the coordination geometry. Pb(II) often exhibits a hemidirected coordination sphere due to its stereochemically active 6s² lone pair, resulting in irregular geometries. iaea.orgnih.gov In contrast, Zn(II) and Ca(II) typically adopt more regular coordination geometries. For example, in complexes with an octadentate ligand, DFT calculations and NMR studies showed that while the Zn(II) ion is six-coordinated, the Pb(II) and Ca(II) ions are eight-coordinated. nih.gov

The affinity of ligands for these metal ions also varies. Pb(II) has a significantly larger ionic radius (1.19 Å) compared to Zn(II) (0.74 Å), which influences bond lengths and coordination numbers. nih.gov For instance, in some proteins, the Pb-S bond distances are considerably longer than Zn-S bonds. nih.gov This size difference, along with the presence of the lone pair, can lead to Pb(II) blocking substrate binding sites in enzymes where Zn(II) is the native cofactor. nih.gov

The stability of the formed complexes also differs. The introduction of pyridyl pendants into a ligand was shown to cause a very important increase in the stability constants for the Pb(II) and Cd(II) complexes, while this effect was less pronounced for the Zn(II) analogue. nih.gov This resulted in a ligand with a certain selectivity for Pb(II) and Cd(II) over Zn(II), while maintaining good selectivity over Ca(II). nih.gov In another study, a hexadentate ligand with a cyclohexylene backbone showed a significant increase in the stability of the Pb(II) complex, with a less substantial effect on the Cd(II) complex and almost no effect on the Zn(II) and Ca(II) complexes. rsc.org

These differences in coordination number, geometry, and complex stability are critical. The ability of Pb(II) to mimic and displace Ca(II) in biological systems, such as calmodulin, is a key aspect of its neurotoxicity. nih.gov Pb(II) can bind to calcium-binding proteins with higher affinity than Ca(II). nih.gov Similarly, the displacement of Zn(II) from zinc finger proteins and enzymes by Pb(II) can disrupt their structure and function. nih.gov

The following table summarizes some key distinctions in the coordination behavior of Pb(II), Zn(II), and Ca(II).

| Feature | Pb(II) | Zn(II) | Ca(II) |

| Typical Coordination Geometry | Hemidirected, irregular due to lone pair iaea.orgnih.gov | Generally regular, e.g., distorted octahedral nih.govrsc.org | High coordination numbers, flexible geometry |

| Ionic Radius (Å) | 1.19 nih.gov | 0.74 nih.gov | 1.00 |

| Coordination Number | Variable, can be high (e.g., 8-10) nih.govresearchgate.net | Typically 4 or 6 nih.govacs.org | Typically 6-8 nih.gov |

| Effect of Ligand Modification | Can lead to significant increases in complex stability nih.govrsc.org | Often less sensitive to ligand modifications compared to Pb(II) nih.govrsc.org | Stability can be influenced by ligand structure rsc.org |

| Biological Relevance | Toxic, can displace Ca(II) and Zn(II) from proteins nih.gov | Essential cofactor in many enzymes and proteins nih.gov | Essential for signaling, structural roles nih.gov |

Advanced Research Applications of Lead Ii Citrate Trihydrate in Chemical Sciences

Utility in Analytical Chemistry Methodologies

Lead(II) citrate (B86180) trihydrate's consistent composition and reactivity make it a valuable tool in analytical chemistry, contributing to the accuracy and reliability of various analytical methods. chemimpex.com

Application as a Standard Reference Material for Instrument Calibration

In analytical chemistry, the accuracy of measurements is paramount. Lead(II) citrate trihydrate serves as a standard reference material for the calibration of analytical instruments. chemimpex.com Its stability and known purity allow it to be used to establish a baseline for various analytical techniques, ensuring that instruments provide precise and reliable data. chemimpex.com This is crucial in fields such as environmental monitoring and quality control, where accurate quantification of lead is essential.

Reagent in Advanced Analytical Techniques (e.g., Spectrophotometry, Chromatography)

The compound's ability to form complexes with various ligands makes it a useful reagent in advanced analytical techniques like spectrophotometry and chromatography. chemimpex.com In spectrophotometry, it can be used in the development of methods for the determination of trace amounts of lead. pharmtech.com Its solubility and defined chemical properties also lend it to applications in different chromatography techniques, aiding in the separation and quantification of lead ions in complex matrices. chemimpex.combiosolve-chemicals.eu

Role as an Electron-Opaque Stain in Electron Microscopy (Chemical Basis and Mechanism of Staining)

One of the most prominent applications of lead(II) citrate is as an electron-opaque stain in transmission electron microscopy (TEM). wikipedia.orgscienceservices.eutaylorandfrancis.com It is often used in conjunction with uranyl acetate (B1210297) in a "double contrasting" method to enhance the visualization of cellular structures. taylorandfrancis.comleica-microsystems.comleica-microsystems.com

Chemical Basis and Mechanism of Staining:

The effectiveness of lead citrate as a stain lies in the high atomic number of lead, which scatters the electron beam, thereby increasing the contrast of the stained structures. taylorandfrancis.com The staining mechanism involves the interaction of lead ions with specific biological molecules. Lead citrate binds to negatively charged components within the cell, such as:

Phosphate groups of nucleic acids taylorandfrancis.com

Carboxyl groups of proteins and lipids taylorandfrancis.com

Hydroxyl groups of carbohydrates taylorandfrancis.com

Glycogen leica-microsystems.comfrontiersin.org

Cysteine, ortho- and pyrophosphate groups frontiersin.org

The lead citrate stain is typically used at a high pH (around 12), which enhances its reactivity. leica-microsystems.comresearchgate.netnih.gov At this alkaline pH, the citrate chelates the lead ions, keeping them in solution and preventing the precipitation of lead hydroxide. researchgate.net The staining solution is highly susceptible to reaction with carbon dioxide from the air, which can form an insoluble white precipitate of lead carbonate (PbCO₃). scienceservices.euleica-microsystems.comleica-microsystems.com Therefore, staining procedures must be carried out in a CO₂-free environment. scienceservices.euleica-microsystems.com The lead citrate acts as a mordant for osmium tetroxide and uranyl acetate, further enhancing the contrast they provide by binding to these primary stains. wikipedia.orgtaylorandfrancis.comleica-microsystems.com

Contributions to Materials Science Research

Beyond its role in analytical chemistry, this compound is a key precursor in the synthesis of advanced lead-based materials. chemimpex.com

Precursor Chemistry for Lead-Based Material Synthesis

This compound serves as a starting material for the creation of various lead-containing materials, including pigments and stabilizers. chemimpex.com Its utility as a precursor stems from its ability to be decomposed under controlled conditions to yield specific lead compounds with desired properties.

A significant application in materials science is the use of this compound for the synthesis of lead oxides, particularly the α-PbO (litharge) and β-PbO (massicot) phases. encyclopedia.pubresearchgate.netosti.gov The thermal decomposition of lead citrate proceeds through several stages, including dehydration and the breakdown of the organic citrate component. encyclopedia.pubresearchgate.net

The final products of the decomposition are highly dependent on the temperature and atmosphere. encyclopedia.pubresearchgate.net

Low-temperature roasting: At lower temperatures, the decomposition of lead citrate in air yields a mixture of α-PbO, β-PbO, and metallic lead. encyclopedia.pubresearchgate.net

High-temperature roasting: At higher temperatures, β-PbO becomes the major product. encyclopedia.pubresearchgate.net

This controlled thermal decomposition allows for the synthesis of nanosized lead oxide powders. mdpi.comgrafiati.comsemanticscholar.org For instance, calcination of lead citrate precursors at a low temperature of 300°C can produce nanosized lead oxide powder with crystallite sizes in the range of 30-60 nm. mdpi.comgrafiati.com These nanomaterials have potential applications in various fields, including the production of pastes for lead-acid batteries. semanticscholar.orgresearchgate.net

Formation of Nanosized Lead Oxide Powders from Trihydrate Precursors

This compound serves as a crucial precursor for the synthesis of nanosized lead oxide (PbO) powders. vulcanchem.commdpi.com Through controlled thermal decomposition, this compound can be converted into high-purity lead oxide. For instance, research has demonstrated that calcination of lead citrate precursors at a low temperature of 300°C results in the formation of nanosized lead oxide powder. researchgate.netmdpi.com The resulting lead oxide powders exhibit finely dispersed particles with crystallite sizes for the main phases, β-PbO and Pb, measuring between 30-60 nm. mdpi.com

The synthesis process can be tailored to produce different forms of lead oxide. For example, calcining lead citrate in a nitrogen atmosphere primarily yields β-PbO as spherical particles with diameters of 50-60 nm. nih.gov In contrast, combustion in air at 370°C produces a mixture of β-PbO, α-PbO, and metallic lead, with larger particle sizes of 100-200 nm. nih.gov This highlights the versatility of this compound as a precursor, allowing for the controlled synthesis of lead oxide nanoparticles with specific phases and sizes, which are essential for applications such as in lead-acid battery pastes. researchgate.netsemanticscholar.org

Development of Functional Inorganic Materials (e.g., Pigments, Stabilizers, Battery Materials)

The applications of this compound extend to the development of various functional inorganic materials. chemimpex.com It is utilized in the manufacturing of lead-based pigments and as a stabilizer in certain material formulations. chemimpex.com

A significant area of application is in the recycling of spent lead-acid batteries. researchgate.netmdpi.com In this process, lead sulfate (B86663) from used battery pastes is treated with citric acid and sodium citrate solutions to produce a lead citrate precursor. grafiati.com This precursor, which can be either lead citrate monohydrate or this compound, is then calcined at low temperatures to form nanosized lead oxide powder. researchgate.netmdpi.com This recycled lead oxide is suitable for direct use in the production of new battery pastes, offering a more environmentally friendly and efficient recycling route. mdpi.comgrafiati.com Research has shown that this method can yield high-purity lead oxide powder for direct application in the formation of active masses for lead-acid batteries. mdpi.com

The following table summarizes the different lead citrate precursors and the resulting lead oxide characteristics from the recycling of spent lead-acid batteries.

| Precursor | Calcination Temperature | Resulting Products | Particle/Crystallite Size |

| Pb(C₆H₆O₇)·H₂O | 300°C | β-PbO, Pb | 30-60 nm |

| Pb₃(C₆H₅O₇)₂·3H₂O | 300°C | β-PbO, Pb | 30-60 nm |

| Pb(C₆H₆O₇)·H₂O | N₂ atmosphere | β-PbO (major), Pb, C | 50-60 nm (spherical) |

| Pb(C₆H₆O₇)·H₂O | Air at 370°C | β-PbO (major), α-PbO, Pb | 100-200 nm |

Chemical Speciation in Environmental Systems (Purely Chemical Perspective)

The chemical speciation of lead(II) in the presence of citrate is a critical factor in understanding its behavior and mobility in environmental systems from a purely chemical standpoint.

Complexation Effects on Lead(II) Mobility and Distribution in Aqueous Environments

The formation of lead(II)-citrate complexes significantly influences the mobility and distribution of lead in aqueous environments. researchgate.net Citrate, a common organic ligand, can form stable and soluble complexes with lead(II) ions, thereby increasing their concentration in solution. researchgate.netmdpi.com The presence of citrate can enhance the solubility of even poorly soluble lead compounds. researchgate.net

The extent of complexation and, consequently, lead mobility is highly dependent on the pH of the aqueous solution. researchgate.net In the pH range of 5 to 9, lead(II) forms soluble complexes with citrate, such as Pb(cit)⁻ and Pb(cit)₂⁴⁻. nih.govresearchgate.net This complexation prevents the precipitation of lead as hydroxides or carbonates, which would otherwise limit its mobility. researchgate.net The formation of these stable, soluble complexes is a key reason for the increased mobility of lead in the presence of citrate.

Influence of Citrate and Other Organic Acids on Lead(II) Species Distribution

The distribution of lead(II) species in an aqueous environment is heavily influenced by the presence of citrate and other low-molecular-weight organic acids. tandfonline.comfrontiersin.org Citric acid, through its deprotonated species (H₂L⁻, HL²⁻, and L³⁻, where L represents the citrate ion), readily forms various complexes with Pb²⁺. researchgate.net The specific lead-citrate complexes formed are pH-dependent.

The following table illustrates the speciation of lead in a citrate-water system as a function of pH. researchgate.net

| pH Range | Dominant Citrate Species | Dominant Lead-Citrate Complexes |

| < 2 | H₃L | PbH₂L⁺ (inefficient formation) |

| 2 - 6 | H₂L⁻, HL²⁻, L³⁻ | Various soluble Pb²⁺ complexes |

| > 5 | - | Potential for Pb-hydroxide/carbonate precipitation |

Modeling of Lead(II)-Citrate Interactions in Complex Environmental Matrices

Predicting the behavior of lead in the environment requires the use of chemical speciation models. These models, such as the Windermere Humic Aqueous Model (WHAM) and Visual MINTEQ, are used to compute the speciation of lead in the presence of ligands like citrate. tandfonline.com Thermodynamic modeling is crucial for understanding the complex equilibria involved in lead(II)-citrate interactions.

Pourbaix diagrams, which map out the stable equilibrium phases of an aqueous electrochemical system, are valuable tools in this context. For the Pb-citrate-S-H₂O system, these diagrams show that between a pH of 5 and 8.5, lead forms soluble complexes with citrate, specifically Pb(cit)⁻ and Pb(cit)₂⁴⁻. researchgate.net These models help predict the conditions under which lead will be mobile in the environment due to complexation with citrate. researchgate.net The modeling of these interactions is essential for assessing the environmental fate of lead and for developing effective remediation strategies.

Q & A

Q. What are the standard protocols for synthesizing Lead(II) citrate trihydrate, and how can its purity be verified?

Methodological Answer: this compound can be synthesized by reacting lead oxide or lead salts with citric acid under controlled conditions. For example, a 0.8 mol/L citric acid solution is mixed with a lead precursor at 40°C for 1 hour, followed by heat treatment to yield the trihydrate form . Post-synthesis, purity is confirmed via X-ray diffraction (XRD) to identify crystalline phases (e.g., β-PbO after calcination) and energy-dispersive X-ray spectroscopy (EDS) to verify elemental composition . Thermogravimetric analysis (TGA) can also assess hydration states by monitoring mass loss at elevated temperatures.

Key Synthesis Parameters:

| Parameter | Condition | Outcome |

|---|---|---|

| Citric acid concentration | 0.8 mol/L | Precipitate formation |

| Temperature | 40°C | Optimal yield |

| Reaction time | 1 hour | Trihydrate formation |

Q. How is this compound utilized in electron microscopy (TEM) sample preparation?

Methodological Answer: this compound is a high-pH electron-dense stain that enhances contrast in TEM imaging. A protocol involves preparing a 0.01–0.03 M lead citrate solution in distilled water adjusted to pH 12 with NaOH, avoiding CO₂ exposure to prevent precipitate formation . Staining is performed by immersing grids in the solution for 1–5 minutes, followed by thorough rinsing. This method is particularly effective for Araldite- or Epon-embedded samples, highlighting cellular membranes, ribosomes, and nuclear material .

Staining Optimization Table:

| Variable | Recommendation | Rationale |

|---|---|---|

| pH | 12 | Prevents PbCO₃ formation |

| Staining time | 1–5 minutes | Avoids over-staining |

| Rinsing agent | Distilled water | Removes residual stain |

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Due to its acute toxicity (Oral LD₅₀: 450 mg/kg in rats) and reproductive hazards , handling requires:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and P3 respirators.

- Ventilation: Use fume hoods for weighing and solution preparation.

- Storage: Keep in airtight containers in cool, dry conditions to prevent hydrolysis .

- Waste disposal: Neutralize lead-containing waste with phosphate solutions to form insoluble lead phosphate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound solutions?

Methodological Answer: Discrepancies arise from variations in pH, citrate-to-lead ratios, and atmospheric CO₂ exposure. To standardize stability:

- Use freshly prepared NaOH to adjust pH to 12–12.5, ensuring excess citrate (≥3:1 citrate:Pb molar ratio) to sequester lead ions .

- Perform dynamic light scattering (DLS) to monitor nanoparticle aggregation over time.

- Compare results under inert (N₂ atmosphere) vs. ambient conditions to isolate CO₂ interference .

Q. What experimental design considerations are critical for studying this compound in soil heavy-metal desorption?

Methodological Answer: When investigating desorption of Pb, Cu, or Cd from soils:

- Variable control: Adjust low-molecular-weight organic acids (LMWOAs) like citrate to mimic natural rhizosphere conditions. Use batch experiments with 0.1–1.0 mM citrate solutions .

- Kinetics: Measure desorption at intervals (e.g., 1–24 hours) to model residence time effects.

- Competitive ions: Include Ca²⁺ or Fe³⁺ to assess ion-exchange interference.

- Analytical validation: Employ ICP-MS for metal quantification and XRD to detect Pb-citrate complexes in soil residues .

Q. How can staining protocols using this compound be optimized for novel embedding materials in TEM?

Methodological Answer: For non-traditional resins (e.g., acrylics or hydrogels):

- Pilot testing: Use thin sections (<70 nm) to evaluate staining uniformity.

- pH adjustment: Tailor stain pH to match resin stability (e.g., lower pH for acid-sensitive materials).

- Alternative chelators: Replace citrate with tartrate or EDTA in preliminary trials to reduce background precipitation .

- Quantitative analysis: Use image software (e.g., ImageJ) to compare contrast-to-noise ratios across protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s efficacy in dental erosion studies?

Methodological Answer: Discrepancies may stem from differences in:

- Citrate concentration: Higher concentrations (≥5% w/v) may demineralize enamel, counteracting erosion protection .

- Experimental models: In vitro setups using bovine teeth vs. human enamel show varying susceptibility.